molecular formula C8H16O B120141 [(Tert-butoxy)methyl]cyclopropane CAS No. 1235439-88-9

[(Tert-butoxy)methyl]cyclopropane

Cat. No.: B120141
CAS No.: 1235439-88-9
M. Wt: 128.21 g/mol
InChI Key: PGTIPHYWXVHGFM-UHFFFAOYSA-N
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Description

Significance of Strained Three-Membered Rings in Molecular Design

The defining characteristic of a cyclopropane (B1198618) ring is its significant ring strain. The internal bond angles of approximately 60 degrees deviate substantially from the ideal 109.5 degrees for sp³-hybridized carbon atoms. acs.orgyoutube.com This angle strain, along with torsional strain, imbues cyclopropanes with a high degree of reactivity, making them prone to ring-opening reactions. acs.orgrsc.org This inherent reactivity is a double-edged sword; while it can lead to instability, it also provides a powerful thermodynamic driving force for a variety of chemical transformations. rsc.org

In molecular design, the rigid and well-defined geometry of the cyclopropane ring is often exploited. It can act as a conformational constraint, locking parts of a molecule into a specific orientation. This is particularly useful in medicinal chemistry, where the three-dimensional shape of a molecule is critical for its biological activity. The cyclopropyl (B3062369) group can serve as a non-classical bioisostere for other common functional groups, such as vinyl or carbonyl groups, offering a way to fine-tune the steric and electronic properties of a drug candidate.

General Overview of Cyclopropane Reactivity and Synthetic Utility

The high ring strain of cyclopropanes dictates their chemical behavior. They can undergo a variety of ring-opening reactions initiated by electrophiles, nucleophiles, or radicals. For instance, cyclopropanes bearing electron-withdrawing groups can act as electrophiles and react with nucleophiles in a manner analogous to a Michael addition. rsc.org

The synthetic utility of cyclopropanes is vast and well-documented. researchgate.net One of the most common methods for their synthesis is the cyclopropanation of alkenes, which involves the addition of a carbene or carbenoid to a double bond. acs.orgorganic-chemistry.org The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776), is a classic example of this type of transformation. organic-chemistry.org

Furthermore, donor-acceptor cyclopropanes, which are substituted with both an electron-donating and an electron-accepting group, are particularly versatile synthetic intermediates. The polarization of the cyclopropane bonds in these systems enhances their reactivity and allows for a range of synthetically useful transformations. rsc.org

Contextualizing [(Tert-butoxy)methyl]cyclopropane within Cyclopropane Chemistry

While the general principles of cyclopropane chemistry are well-established, detailed research findings on specific derivatives can often be specialized. The compound this compound features a cyclopropyl ring substituted with a methyl group that is, in turn, connected to a tert-butoxy (B1229062) group—a bulky functional group known for its steric influence and its use as a protecting group in organic synthesis. masterorganicchemistry.comyoutube.com The tert-butyl group is known to be sterically demanding and can influence reaction pathways by favoring the formation of less substituted products. masterorganicchemistry.com In the context of a cyclopropane ring, the interplay between the strained ring and the bulky tert-butoxy group would be expected to influence the compound's conformational preferences and reactivity.

Despite a thorough review of available scientific literature, specific research data, including detailed synthetic methods, comprehensive reactivity profiles, and physicochemical properties for this compound, is not extensively reported. General synthetic strategies for similar structures, such as 1-methylcyclopropyl aryl ethers, involve a two-step sequence of alkenylation followed by cyclopropanation. researchgate.net However, without dedicated studies on this compound, a detailed and scientifically accurate discussion of its specific place within cyclopropane chemistry is not possible at this time. Further research would be necessary to fully elucidate the unique properties and potential applications of this particular derivative.

Properties

IUPAC Name

(2-methylpropan-2-yl)oxymethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2,3)9-6-7-4-5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTIPHYWXVHGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273688
Record name [(1,1-Dimethylethoxy)methyl]cyclopropane
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-88-9
Record name [(1,1-Dimethylethoxy)methyl]cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1,1-Dimethylethoxy)methyl]cyclopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butoxy Methyl Cyclopropane and Analogues

Cyclopropanation Strategies in Organic Synthesis

The formation of a cyclopropane (B1198618) ring typically involves the addition of a single carbon unit (a carbene or carbenoid) to an alkene. The choice of methodology depends on the substrate's functional group tolerance, desired stereochemistry, and the availability of precursors. Key strategies include carbene-mediated reactions, Simmons-Smith type additions, and multi-step sequences involving ring-closing metathesis.

Carbene-Mediated Cyclopropanation

Carbenes are neutral, divalent carbon species that are highly reactive and readily add to double bonds to form cyclopropanes. For the synthesis of [(tert-butoxy)methyl]cyclopropane, the logical alkene precursor is allyl tert-butyl ether. The carbene itself can be generated through various means, including from diazo compounds via transition metal catalysis or photolysis, or from haloforms.

The decomposition of diazo compounds, such as ethyl diazoacetate, by transition metal catalysts is a powerful method for generating metal carbenes that subsequently react with alkenes. wikipedia.org Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective for these transformations. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a rhodium-carbene intermediate, which then transfers the carbene unit to the alkene in a concerted fashion, generally preserving the stereochemistry of the alkene. wikipedia.org

In the context of synthesizing analogues of this compound, the reaction between an alkene like butyl vinyl ether and a diazoester catalyzed by a rhodium complex proceeds efficiently. nih.gov The choice of the specific rhodium catalyst can be critical; sterically demanding ligands on the rhodium center can suppress side reactions, such as β-hydride elimination, and improve diastereoselectivity. nih.gov For instance, catalysts with bulky carboxylate ligands like triphenylacetate (TPA) have shown superior performance in achieving high diastereoselectivity in related systems. nih.gov

Table 1: Examples of Rhodium-Catalyzed Cyclopropanation

Alkene Substrate Diazo Compound Rhodium Catalyst Yield Diastereomeric Ratio (dr)
Styrene Ethyl α-diazobutanoate Rh₂(TPA)₄ High 98:2
Butyl vinyl ether α-Alkyl-α-diazoesters Rh₂(TPA)₄ Good N/A
3,4-Dihydro-2H-pyran α-Alkyl-α-diazoesters Rh₂(TPA)₄ Good N/A

Data derived from studies on analogous systems. nih.gov

Carbenes can also be generated under neutral conditions through the photolysis of diazo compounds. researchgate.net This method avoids the use of metal catalysts and can be advantageous for substrates that are sensitive to Lewis acids. The process involves irradiating a solution of the diazo precursor and the alkene, leading to the extrusion of nitrogen gas and the formation of a free carbene, which is then trapped by the alkene. nih.gov

While broadly applicable, the photolysis of diazo compounds can sometimes lead to a mixture of products due to the high reactivity of the generated carbene. researchgate.net Furthermore, strained ring systems themselves, such as certain substituted cyclopropanes, can be photolytically cleaved to generate carbenes, highlighting the reversible nature of the process under specific conditions. researchgate.net The efficiency and selectivity of photolytic cyclopropanation can be influenced by the solvent and the specific structure of the carbene precursor. nih.govacs.org

A classic method for cyclopropanation involves the generation of dihalocarbenes, typically dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂). These are readily produced by the alpha-elimination of a hydrogen halide from a haloform, such as chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃), using a strong base. The reaction is often performed under phase-transfer catalysis conditions, which facilitates the reaction between the aqueous base and the organic substrate.

For the synthesis of a this compound analogue, allyl tert-butyl ether would be reacted with, for example, chloroform and aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst. This would yield 1,1-dichloro-2-[(tert-butoxy)methyl]cyclopropane. This dihalogenated intermediate can then be reductively dehalogenated using various reagents, such as sodium in liquid ammonia (B1221849) or tributyltin hydride, to afford the final this compound.

Simmons-Smith Reaction and Related Carbenoid Additions

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis due to its reliability and stereospecificity. wikipedia.orgnih.gov It involves an organozinc carbenoid, typically prepared from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple or diethylzinc (B1219324) (Et₂Zn). wikipedia.orgresearchgate.net This reagent is less reactive and more selective than free carbenes, making it particularly suitable for a wide range of alkenes, including those with sensitive functional groups. nih.gov

The reaction with allyl tert-butyl ether would proceed by treating the alkene with the pre-formed or in situ-generated iodomethylzinc iodide (ICH₂ZnI). The transfer of the methylene (B1212753) group is concerted, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org An important feature of the Simmons-Smith reaction is its chelation-controlled directing effect. Alcohols or ethers in the substrate can coordinate to the zinc carbenoid, directing the cyclopropanation to the syn-face of the double bond. organic-chemistry.org This provides a powerful tool for controlling diastereoselectivity in complex molecules. The Furukawa modification, using Et₂Zn in place of the Zn-Cu couple, is often employed for unfunctionalized alkenes. nih.gov

Table 2: Key Features of Simmons-Smith Reaction Variants

Reagent System Common Name Key Characteristics
CH₂I₂ / Zn-Cu Classic Simmons-Smith Heterogeneous, reliable, good for allylic alcohols.
CH₂I₂ / Et₂Zn Furukawa Modification Homogeneous, often higher yielding for simple alkenes. wikipedia.org
RXZnCH₂Y Tunable Zinc Reagents Modified reactivity and selectivity based on R and Y groups. organic-chemistry.org

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) is a powerful reaction that forms cyclic alkenes from acyclic dienes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum. wikipedia.orgnumberanalytics.com RCM does not directly form cyclopropane rings; instead, it creates carbon-carbon double bonds to close a ring. organic-chemistry.org

Functional Group Transformations and Derivatization Routes

The construction of this compound can be approached through the formation of the ether bond or by building the cyclopropane ring onto a pre-existing fragment.

Nucleophilic Substitution Strategies

A primary and logical route to this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. For the synthesis of the target compound, two main pathways are theoretically possible, though one is strongly favored due to chemical principles.

The most viable approach involves the reaction of potassium tert-butoxide, a strong, sterically hindered base, with (halomethyl)cyclopropane, such as (bromomethyl)cyclopropane (B137280) or (iodomethyl)cyclopropane. The bulky nature of the tert-butoxide anion makes it a poor nucleophile for sterically demanding substrates. masterorganicchemistry.com However, with a primary and unhindered electrophile like (bromomethyl)cyclopropane, the SN2 reaction can proceed to form the desired ethyl tert-butyl ether. pearson.comyoutube.comucla.edu The use of a primary halide is crucial to minimize the competing E2 elimination reaction, which would otherwise be favored by the strong basicity of potassium tert-butoxide. masterorganicchemistry.comquora.com

The precursor, (bromomethyl)cyclopropane, can be synthesized from the commercially available cyclopropylmethanol (B32771). lookchem.comnbinno.com A patented method describes the preparation of high-purity (bromomethyl)cyclopropane by reacting cyclopropylmethanol with a bromine compound in the presence of a triarylphosphite in a polar aprotic solvent at low temperatures (below 0 °C). google.com

The alternative Williamson ether synthesis, reacting a cyclopropylmethoxide salt with a tert-butyl halide, is not a practical method. Tert-butyl halides are tertiary alkyl halides and are highly prone to elimination reactions, especially in the presence of a strong base like an alkoxide. The steric hindrance at the tertiary carbon also makes it a very poor substrate for SN2 reactions. quora.com

A related nucleophilic substitution strategy has been employed in the synthesis of cyclopropyl (B3062369) phosphonic acid nucleosides, where a mesylate derivative of a cyclopropyl moiety undergoes condensation with nucleobases. youtube.com This highlights the general utility of activating the hydroxyl group of cyclopropylmethanol towards substitution.

Olefination of Cyclopropanone (B1606653) Surrogates for Cyclopropane Ring Formation

An alternative strategy for constructing the cyclopropane ring itself involves the olefination of cyclopropanone or its synthetic equivalents. Cyclopropanones are highly reactive, and often, more stable surrogates are used. One such method involves the addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols, which leads to the formation of highly electrophilic alkylidenecyclopropanes. nih.gov While not a direct route to this compound, this methodology demonstrates a pathway to functionalized cyclopropanes that could be adapted.

For the synthesis of this compound, a hypothetical route would involve a Wittig-type reaction with a cyclopropanone surrogate using a phosphorane bearing a (tert-butoxy)methyl group, such as (tert-butoxymethyl)triphenylphosphonium halide. However, the preparation and stability of such a reagent would need to be considered.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic route is dictated by factors such as yield, stereoselectivity (where applicable), scalability, and the availability of starting materials.

Evaluation of Yield, Stereoselectivity, and Scalability in Different Methodologies

The nucleophilic substitution (Williamson ether synthesis) approach starting from cyclopropylmethanol is generally the most practical and scalable route for this compound. The synthesis of the intermediate, (bromomethyl)cyclopropane, from cyclopropylmethanol has been optimized to achieve high yields. google.com The subsequent ether formation with potassium tert-butoxide is typically an efficient reaction, provided that elimination is minimized by using a primary halide. pearson.comnih.gov As this compound is achiral, stereoselectivity is not a concern in this specific synthesis. The scalability is favorable due to the use of common and relatively inexpensive reagents.

The diastereoselectivity of reactions on cyclopropane rings can be highly dependent on the existing substitution pattern (cis- vs. trans-), which would be a critical consideration for more complex analogues. lookchem.com

Optimization of Reaction Conditions for Enhanced Efficiency

The efficiency of the Williamson ether synthesis for this compound can be optimized by careful control of reaction conditions. Key parameters include the choice of solvent, temperature, and the nature of the base and leaving group.

For the conversion of cyclopropylmethanol to (bromomethyl)cyclopropane, a patented process emphasizes the importance of low temperatures (below 0°C) during the addition of the alcohol to the pre-formed brominating agent to achieve high purity and yield. google.com

In the subsequent etherification step, the use of a polar aprotic solvent like DMF or THF is common for SN2 reactions. The temperature can be adjusted to balance the rate of reaction against potential side reactions. While raising the temperature generally increases the reaction rate, it can also favor the competing elimination pathway. pearson.com The choice of the leaving group on the cyclopropylmethyl moiety is also important; an iodide is typically more reactive than a bromide, which is more reactive than a chloride, but cost and stability are also factors.

An optimized protocol for a Williamson ether synthesis in a different context involved the slow addition of a mixture of the alcohol and sodium hydride to the tosyl chloride, which helped to minimize the formation of byproducts. nih.gov This principle of controlling the stoichiometry and addition order can be applied to enhance the efficiency of the this compound synthesis.

Below is a table summarizing the likely synthetic approaches and key considerations:

Synthetic Approach Starting Materials Key Reaction Advantages Challenges
Nucleophilic SubstitutionCyclopropylmethanol, tert-ButanolWilliamson Ether Synthesis pearson.comucla.eduDirect, scalable, uses common reagents.Potential for elimination side-reaction. masterorganicchemistry.comquora.com
Cyclopropane Ring FormationCyclopropanone surrogate, (tert-butoxymethyl)phosphonium saltOlefination nih.govCan build complexity.Less direct, potentially lower yielding for this target.

Reactivity and Mechanistic Investigations of Tert Butoxy Methyl Cyclopropane

Electronic and Steric Influences on Cyclopropane (B1198618) Ring Reactivity

The defining characteristic of the cyclopropane ring is its substantial ring strain, a direct result of its geometry. The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon atoms. masterorganicchemistry.comutexas.edulibretexts.org This deviation induces angle strain and torsional strain, as the C-H bonds on adjacent carbons are held in an eclipsed conformation. masterorganicchemistry.comlibretexts.org The total ring strain in cyclopropane is estimated to be around 28 kcal/mol, which considerably weakens the C-C bonds compared to their acyclic counterparts. utexas.edu This inherent instability is a primary driving force for the chemical reactivity of cyclopropane derivatives. masterorganicchemistry.comwikipedia.org Reactions that result in the opening of the three-membered ring are energetically favorable because they relieve this strain. masterorganicchemistry.com Consequently, cyclopropanes are susceptible to reactions with various reagents that would not typically react with other alkanes. utexas.edu

The [(tert-butoxy)methyl] substituent introduces a combination of electronic and steric factors that modulate the reactivity of the cyclopropane ring.

Electronic Effects: The oxygen atom in the tert-butoxy (B1229062) group has an electron-donating inductive effect. This effect can stabilize the adjacent cyclopropane ring against electrophilic attack to some extent when compared to unsubstituted cyclopropane.

Steric Effects: The most significant influence of the tert-butoxy group is its steric bulk. This large group can hinder the approach of reagents to the cyclopropane ring, thereby influencing the rate and regioselectivity of reactions. masterorganicchemistry.com For instance, in reactions involving nucleophilic attack or coordination to a metal center, the bulky tert-butoxy group can direct the incoming reagent to the opposite, less hindered face of the ring. However, this steric hindrance can also be a disadvantage; for example, elimination reactions to form cyclopropene (B1174273) derivatives may be less favorable due to the steric crowding caused by the tert-butoxy group. vulcanchem.com Research on related systems has shown that bulky groups adjacent to small rings can significantly alter conformational preferences, which can in turn dictate reaction outcomes. rsc.orgchemrxiv.orgresearchgate.net

Diverse Chemical Transformations

The oxidation of ethers can be a complex process, and in the case of [(tert-butoxy)methyl]cyclopropane, oxidation can potentially occur at the cyclopropane ring or the ether linkage. While specific studies on the comprehensive oxidation of this exact compound are not prevalent, general principles of ether and cyclopropane oxidation apply. The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by strong oxidizing agents, which would lead to ring-opened products. Furthermore, the tert-butyl group, despite its general stability, can undergo oxidation under specific catalytic conditions to form primary alcohols, representing a novel synthetic strategy. chemrxiv.org Low-temperature oxidation studies on other ethers, like methylpropyl ether, indicate that complex reaction mechanisms are involved, which could be analogous to the oxidation of this compound. anl.gov

Oxidation ConditionPotential Product TypePlausible Mechanism
Strong Oxidants (e.g., KMnO₄, O₃)Ring-opened dicarboxylic acids or aldehydesOxidative cleavage of the strained C-C bonds of the cyclopropane ring.
Catalytic Oxidation (e.g., Mn catalyst, H₂O₂)(1-hydroxy-tert-butoxy)methyl]cyclopropaneSelective C-H bond activation and hydroxylation at the tert-butyl group. chemrxiv.org

The reduction of cyclopropane rings, known as hydrogenolysis, typically involves the cleavage of a C-C bond and the addition of hydrogen. organic-chemistry.orgacs.org This transformation is usually carried out with a metal catalyst. For substituted cyclopropanes, the regioselectivity of the ring opening is a key consideration. In donor-acceptor cyclopropanes, for example, regioselective ring-opening can be achieved using systems like Zn-AcOH. organic-chemistry.org While this compound doesn't fit the typical donor-acceptor pattern, catalytic hydrogenation would likely lead to the opening of the ring to form an acyclic ether. The steric bulk of the [(tert-butoxy)methyl] group would influence which of the C-C bonds is cleaved.

Reduction ConditionExpected ProductMechanistic Feature
H₂, Pd/C or PtO₂1-tert-butoxy-2-methylpropaneCatalytic hydrogenolysis, cleavage of a cyclopropane C-C bond. organic-chemistry.org
Zn-AcOHPotential for ring openingReductive cleavage, though less predictable for this substrate compared to donor-acceptor systems. organic-chemistry.org

A radical clock experiment using cyclopropyl (B3062369) methyl iodide, a related structure, resulted in a ring-opening product, providing evidence for radical-mediated pathways in certain transformations. acs.org

The tert-butoxy group is a common protecting group for alcohols in organic synthesis, and its cleavage is a well-established transformation. Ethers, in general, are cleaved by strong acids like HBr and HI. libretexts.orgpressbooks.pubmasterorganicchemistry.com Ethers containing a tertiary alkyl group, such as this compound, readily undergo cleavage under acidic conditions via an Sₙ1 or E1 mechanism due to the formation of a stable tertiary carbocation (the tert-butyl cation). libretexts.orgpressbooks.pub This reaction is often fast and can occur at moderate temperatures. libretexts.org For example, treatment with trifluoroacetic acid is a common method for cleaving tert-butyl ethers. libretexts.orgvaia.com

ReagentProductsMechanism
HBr or HICyclopropylmethanol (B32771) and tert-butyl halideSₙ1-type cleavage involving protonation of the ether oxygen followed by loss of the stable tert-butyl cation. libretexts.orgpressbooks.pub
Trifluoroacetic Acid (TFA)Cyclopropylmethanol and 2-methylpropeneE1 elimination pathway from the intermediate tert-butyl carbocation. libretexts.orgvaia.com

This reactivity allows the tert-butoxy group to be selectively removed, revealing the cyclopropylmethanol core for further functionalization. vulcanchem.com

Ring-Opening Reactions of this compound

The reactivity of this compound is significantly influenced by the inherent strain of the three-membered ring, which provides a thermodynamic driving force for ring-opening reactions of over 100 kJ mol⁻¹. nih.gov The presence of the tert-butoxymethyl substituent introduces additional reaction pathways, involving both the ether linkage and the cyclopropane ring. These transformations can be broadly categorized into radical-mediated and ionic/polar pathways, each leading to distinct product profiles through different mechanistic intermediates.

Radical-Mediated Ring-Opening Mechanisms

Free radical reactions provide a powerful avenue for the transformation of cyclopropane derivatives. nih.govresearchgate.net For this compound, radical processes can be initiated on the substituent, leading to subsequent rearrangement and ring cleavage.

Oxidative radical ring-opening reactions of cyclopropane derivatives have garnered significant attention for their ability to generate complex molecular architectures. nih.govbeilstein-journals.org These processes are typically initiated by the generation of a radical species that adds to the cyclopropane system or, more commonly in the case of this compound, abstracts a hydrogen atom.

In a common approach, a tert-butoxyl radical (t-BuO•), often generated from the thermal or photochemical decomposition of initiators like di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP), can abstract a hydrogen atom from the methylene (B1212753) bridge of this compound. nih.govrsc.org This generates a key cyclopropylmethyl radical intermediate. The subsequent reactions of this radical are governed by the principles of radical stability and rearrangement, often leading to ring-opening. nih.gov

Table 1: Initiators for Oxidative Radical Processes

InitiatorCommon AbbreviationMethod of DecompositionGenerated Radical
Di-tert-butyl peroxideDTBPThermal/Photochemicaltert-Butoxyl (t-BuO•)
tert-Butyl hydroperoxideTBHPThermal/Metal-catalyzedtert-Butoxyl (t-BuO•)
AzobisisobutyronitrileAIBNThermal/PhotochemicalIsobutyronitrile radical

The central event in the radical-mediated ring-opening of this compound is the rapid rearrangement of the cyclopropylmethyl radical via β-scission. wikipedia.org Once the cyclopropylmethyl radical is formed by hydrogen abstraction, it undergoes an extremely fast ring-opening to form the thermodynamically more stable but-3-enyl radical. psu.edursc.org This rearrangement is driven by the release of the significant ring strain of the cyclopropane.

The rate constant for the ring-opening of the parent cyclopropylmethyl radical to the but-3-enyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C. psu.edu This rapid isomerization makes the cyclopropylmethyl radical a useful "radical clock" in mechanistic studies. The presence of substituents can influence this rate; however, for an alkyl-substituted radical like that derived from this compound, the rate is expected to be of a similar magnitude.

Another relevant β-scission process involves the tert-butoxyl radical itself. The t-BuO• radical can undergo β-methyl scission, a fragmentation process that yields a methyl radical (•CH₃) and an acetone (B3395972) molecule. mdpi.com This pathway is often in competition with hydrogen abstraction reactions. The relative rates of these two pathways are dependent on factors such as temperature and the nature of the hydrogen-atom donor. rsc.org In the context of reactions involving this compound, this means that both tert-butoxyl and methyl radicals could potentially act as the chain-propagating species. mdpi.comnih.gov

Scheme 1: Key Radical Intermediates and β-Scission Pathways This diagram illustrates the formation of the primary radical intermediate and its subsequent rearrangement.

Generated mermaid

Ionic and Polar Ring-Opening Pathways

Ionic and polar reactions represent another major class of transformations for this compound. These pathways are typically facilitated by the presence of acids or by making the cyclopropane ring electronically deficient, thereby susceptible to attack by nucleophiles.

The ring-opening of cyclopropanes via nucleophilic attack is a well-established process, particularly for "electrophilic cyclopropanes" (ECPs) that bear electron-accepting groups directly on the ring. nih.gov These activating groups polarize the distal C-C bond, making the ring susceptible to cleavage by nucleophiles in a reaction analogous to a Michael addition. nih.gov

While this compound itself is not a classic ECP, it can be functionalized to become one. For instance, the introduction of electron-withdrawing groups such as cyano or ester groups onto the cyclopropane ring would render it highly electrophilic. In such activated systems, a wide range of nucleophiles, including thiophenolates, amines, and azide (B81097) ions, can initiate ring-opening. nih.govmarquette.eduscilit.com The reaction typically proceeds via an Sₙ2-type mechanism, where the nucleophile attacks one of the carbons of the polarized bond, leading to concerted or stepwise bond cleavage and the formation of a 1,3-difunctionalized product. nih.govmarquette.edu The kinetics of these reactions have been studied to quantify the electrophilicity of various cyclopropanes. nih.gov

Ethers are generally stable but can be cleaved by strong acids like HBr or HI. libretexts.org Ethers containing a tertiary alkyl group, such as the tert-butoxy group in this compound, are particularly susceptible to acid-catalyzed cleavage. libretexts.orgfiveable.me

The reaction proceeds through a mechanism that has characteristics of both Sₙ1 and E1 pathways. wikipedia.org The process is initiated by the protonation of the ether oxygen by a strong acid, forming a good leaving group (an oxonium ion). vaia.comvaia.com This is followed by the departure of cyclopropylmethanol and the formation of a relatively stable tert-butyl carbocation. libretexts.org The carbocation is then trapped by a nucleophile (e.g., a halide ion) or loses a proton to form an alkene (2-methylpropene). vaia.com This cleavage can occur under relatively mild conditions; for example, tert-butyl ethers can be cleaved by trifluoroacetic acid at moderate temperatures. libretexts.org

In the specific case of this compound, this acid-catalyzed ether cleavage can be a primary reaction pathway, potentially occurring without or preceding the opening of the cyclopropane ring itself. stackexchange.comnih.gov However, under harsher acidic conditions, subsequent acid-catalyzed ring-opening of the resulting cyclopropylmethanol could also occur. rsc.org

Table 2: Products of Acid-Catalyzed Cleavage of this compound

ReactantsConditionsMechanismProducts
This compound + HBrStrong AcidSₙ1/E1Cyclopropylmethanol, tert-Butyl bromide, 2-Methylpropene
This compound + H₂OStrong Acid Catalyst (e.g., H₂SO₄)Sₙ1/E1Cyclopropylmethanol, tert-Butanol, 2-Methylpropene

Intramolecular Cyclization and Rearrangement Processes

The strained nature of the cyclopropane ring also makes it a participant in various intramolecular cyclization and rearrangement reactions, often triggered by the formation of radical or ionic intermediates.

Cyclization Reactions Initiated by Radical Intermediates

Intramolecular radical cyclizations are a powerful tool for the construction of cyclic molecules. These reactions typically involve the generation of a radical which then adds to an unsaturated functional group within the same molecule. While numerous methods exist for generating radicals and effecting their cyclization, specific studies detailing the intramolecular cyclization of radical intermediates derived directly from this compound are not prominent in the surveyed literature.

However, general principles of radical chemistry can be applied. For instance, the generation of a radical at a position that can interact with the cyclopropane ring could potentially lead to ring-opening or other rearrangements. The tert-butoxyl radical (tBuO•) itself is known to undergo β-methyl scission to form a methyl radical and acetone, a process that can be catalyzed by iron. mdpi.com This reactivity highlights the potential for fragmentation pathways if a radical were generated on the tert-butoxy group of this compound.

Photoredox catalysis has emerged as a mild method for generating radicals and has been applied to the synthesis of functionalized cyclopropanes via a radical addition-polar cyclization cascade. nih.gov This methodology, while not specifically demonstrated on this compound, showcases a modern approach to forming cyclopropane-containing structures through radical intermediates.

Rearrangement Pathways of Cyclopropane Scaffolds

The release of ring strain provides a thermodynamic driving force for the rearrangement of cyclopropane scaffolds. These rearrangements can be initiated by heat, light, or the presence of acids or metals, and often lead to the formation of more stable five- or six-membered rings.

Cationic rearrangements of cyclopropanes are particularly common. The treatment of cyclopropanes bearing donor and acceptor groups with a Lewis acid can generate a 1,3-zwitterion, which can then undergo further reactions. nih.gov The release of ring strain is a key driving force in such processes. nih.gov For example, Lewis acid-promoted reactions of cyclopropyl ketones can lead to ring-expanded products. While specific studies on the rearrangement of the this compound scaffold are not detailed in the reviewed literature, the principles of carbocation-mediated rearrangements suggest that protonation or Lewis acid coordination to the ether oxygen could initiate a cascade leading to ring-opened or rearranged products.

Computational studies and experimental data on related systems, such as those involving ring expansion of cyclobutylmethylcarbenium ions to cyclopentane (B165970) derivatives, provide insight into the potential pathways that could be accessible to the this compound scaffold under appropriate conditions. ugent.be

Stereochemical Aspects and Conformational Analysis

Stereospecificity in Cyclopropanation Reactions

Cyclopropanation reactions, the processes that form cyclopropane (B1198618) rings, are renowned for their high degree of stereospecificity. This means that the stereochemistry of the starting alkene is directly translated into the stereochemistry of the resulting cyclopropane product. masterorganicchemistry.comlibretexts.orgyoutube.com This characteristic is a direct consequence of the reaction mechanism.

Syn Addition Mechanisms

The formation of a cyclopropane ring from an alkene typically proceeds through a syn addition mechanism. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com In this process, the two new single bonds to the carbons of the former double bond are formed on the same side of the alkene plane simultaneously. This concerted mechanism is a hallmark of reactions involving carbenes or carbenoids, which are the reactive species that add to the double bond. organicchemistrytutor.comlibretexts.org For instance, in the Simmons-Smith reaction, a widely used method for cyclopropanation, a zinc carbenoid is the active species that undergoes a concerted addition to the alkene. libretexts.orgorganicchemistrytutor.com Similarly, reactions involving dichlorocarbene (B158193), generated from chloroform (B151607) and a strong base, also proceed via a concerted, syn addition. youtube.comorganicchemistrytutor.com The synchronous nature of bond formation prevents any rotation around the carbon-carbon bond of the original alkene, thus preserving its stereochemistry. masterorganicchemistry.com

Conservation of Alkene Stereochemistry in Cyclopropane Formation

A direct and crucial consequence of the syn addition mechanism is the conservation of the alkene's stereochemistry in the cyclopropane product. masterorganicchemistry.comlibretexts.orgyoutube.com If the substituents on the starting alkene are cis to each other, they will remain cis in the resulting cyclopropane. Conversely, if the substituents are trans in the alkene, they will be trans in the cyclopropane. libretexts.orgwikipedia.org This stereospecificity is a powerful tool in organic synthesis, allowing for the predictable and controlled synthesis of stereochemically defined cyclopropane derivatives. For example, the reaction of cis-2-butene (B86535) with a carbene will exclusively yield cis-1,2-dimethylcyclopropane, while the reaction of trans-2-butene will produce only trans-1,2-dimethylcyclopropane. libretexts.orglibretexts.org

Conformational Dynamics of Cyclopropane Derivatives

While the cyclopropane ring itself is rigid, the substituents attached to it can exhibit conformational preferences. The unique electronic nature of the cyclopropane ring influences these preferences in ways that differ from acyclic or larger ring systems.

The Cyclopropyl (B3062369) Effect on Substituent Conformational Preferences

The "cyclopropyl effect" refers to the influence of the cyclopropane ring on the conformational equilibrium of attached substituents. chemistryworld.com The carbon-carbon bonds within the cyclopropane ring have a higher degree of s-character than typical sp³-hybridized carbons, a result of the severe angle strain in the three-membered ring. harvard.edu This increased s-character affects the electronic properties of the ring and its interactions with substituents. For substituents with lone pairs or pi systems, these electronic interactions can lead to distinct conformational preferences. acs.org For example, research has shown that the cyclopropyl group can influence the position of substituents on adjacent six-membered rings, favoring an axial conformation in some cases, which is counterintuitive to purely steric considerations. chemistryworld.com

Analysis of Axial and Equatorial Conformers

While the terms "axial" and "equatorial" are most commonly associated with cyclohexane (B81311), the principles of conformational analysis can be extended to substituted cyclopropanes, particularly when they are part of a larger ring system or when considering the orientation of substituents relative to the plane of the cyclopropane ring. In more complex molecules containing a cyclopropane ring, substituents can be oriented in positions that are analogous to axial or equatorial positions, leading to different steric and electronic environments. fiveable.mepressbooks.pub For instance, in a system where a cyclopropane is fused to a cyclohexane ring, the substituents on the cyclopropane will have a fixed orientation that can be described in relation to the larger ring's conformation. The stability of these conformers is determined by a balance of steric hindrance, such as 1,3-diaxial interactions in cyclohexane-like systems, and stereoelectronic effects. masterorganicchemistry.comyoutube.com Generally, bulky substituents prefer to occupy positions with less steric strain, which often corresponds to an equatorial-like orientation. fiveable.memasterorganicchemistry.com

Stereoelectronic Effects on Molecular Stability and Reactivity

Stereoelectronic effects are orbital interactions that dictate the preferred three-dimensional arrangement of atoms in a molecule, thereby influencing its stability and reactivity. msu.rubaranlab.org In cyclopropane derivatives, these effects are particularly significant due to the unique bonding of the three-membered ring. The bent bonds of the cyclopropane ring have significant p-character, allowing them to participate in conjugation-like interactions with adjacent functional groups. harvard.edu

Advanced Characterization Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are paramount in the structural determination of organic molecules. For [(tert-butoxy)methyl]cyclopropane, techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy provide deep insights into its conformational preferences and the potential for radical formation.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational landscape of molecules. In the case of this compound, both ¹H and ¹³C NMR are crucial for its structural assignment. The chemical shifts and coupling constants of the cyclopropyl (B3062369) and tert-butyl protons and carbons provide definitive evidence of the compound's connectivity.

Beyond simple structural confirmation, variable temperature NMR studies can offer insights into the conformational dynamics. documentsdelivered.comresearchgate.net The rotation around the bond connecting the cyclopropylmethyl group and the ether oxygen, as well as the rotation of the tert-butyl group, can be investigated. Low-temperature NMR experiments can "freeze out" different conformations, potentially allowing for the observation of distinct sets of signals for each conformer. sikhcom.netnih.gov The energy barriers for these rotational processes can be determined through line-shape analysis at different temperatures. researchgate.net While specific studies on this compound are not extensively documented, research on analogous compounds, such as cis-1,4-di-tert-butylcyclohexane, demonstrates the utility of low-temperature ¹³C NMR in resolving signals for different conformations, including chair and twist-boat forms. sikhcom.netnih.gov The bulky tert-butyl group often plays a significant role in dictating the preferred conformation of a molecule. rsc.org

In ethers, the protons on the carbon adjacent to the oxygen atom typically exhibit a downfield shift in the ¹H NMR spectrum to the range of 3.4-4.5 δ. libretexts.org Similarly, the carbon atoms bonded to the ether oxygen show a downfield shift in the ¹³C NMR spectrum, generally appearing in the 50-80 δ range. libretexts.org For this compound, the methylene (B1212753) protons of the cyclopropylmethyl group and the methyl protons of the tert-butyl group would be expected to show characteristic signals in these regions, respectively.

Table 1: Representative NMR Data for Analogous Ether Structures

CompoundNucleusChemical Shift (δ)Notes
Dipropyl ether¹H3.4Protons on carbon next to oxygen. libretexts.org
Methyl propyl ether¹³C58.5, 74.8Carbons next to oxygen. libretexts.org
Anisole¹³C54.8Methyl carbon next to oxygen. libretexts.org
1,2-epoxypropane¹H2.5-3.5Characteristic epoxide protons. libretexts.org

This table presents typical NMR shift ranges for functional groups found in ethers and is intended to be illustrative for the analysis of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals. youtube.com While this compound itself is not a radical, it can potentially form radical species under certain conditions, such as through high-energy irradiation or reaction with radical initiators.

EPR spectroscopy can be instrumental in identifying and characterizing these transient radical intermediates. nih.gov For instance, the cleavage of the C-O bond or a C-C bond within the strained cyclopropane (B1198618) ring could lead to the formation of distinct radical species. The resulting EPR spectrum would provide information about the structure and electronic environment of the radical through the analysis of its g-value and hyperfine coupling constants. researchgate.net Studies on the radical cations of other organic molecules, such as cyclopentadiene (B3395910) derivatives, have demonstrated the power of EPR in elucidating the structure of these reactive species. rsc.org The formation of radicals from the pyrolysis of various phenolic compounds has also been successfully studied using matrix isolation EPR techniques, allowing for the identification of species like the cyclopentadienyl (B1206354) radical. nih.gov

In the context of this compound, EPR could be used to investigate mechanistic pathways involving radical intermediates. For example, if the compound were subjected to conditions that promote homolytic bond cleavage, EPR would be the primary tool to detect and identify the resulting radicals, thus shedding light on the reaction mechanism.

Chromatographic and Mass Spectrometric Methods for Purity and Identity

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and confirming its molecular weight and fragmentation patterns.

Gas chromatography (GC) is a highly suitable method for the analysis of volatile compounds like ethers. Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can effectively separate this compound from impurities and provide quantitative information about its purity. The choice of the GC column is critical for achieving good separation. For instance, in the analysis of methyl tert-butyl ether (MTBE) and its degradation products, specific columns have been shown to be effective. sikhcom.net

Mass spectrometry (MS) provides crucial information about the molecular weight of the compound and its fragmentation pattern upon ionization. For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern can also offer structural clues. For example, in the mass spectra of tert-butyl substituted aromatic compounds, a characteristic loss of a methyl radical from the tert-butyl group is often observed. A similar fragmentation pathway might be expected for this compound, leading to a prominent peak corresponding to the loss of a methyl group. The fragmentation of the cyclopropane ring could also lead to characteristic ions.

High-performance liquid chromatography (HPLC) could also be employed, particularly if the compound is less volatile or if derivatization is performed. Solvents specifically purified for spectroscopic and chromatographic applications, such as Uvasol® grade tert-butyl methyl ether, are available to ensure high-quality analytical results. merckmillipore.com

Table 2: Analytical Methods for Purity and Identity of Related Ethers

AnalyteAnalytical MethodKey Findings
Methyl tert-butyl ether (MTBE)GC-MS, GC-FIDMethod developed for analysis in aqueous solutions. sikhcom.net
MTBE and tert-butyl alcohol (TBA)Purge-and-trap GC-MSEffective for determining levels in biological matrices. jst.go.jp
MTBEHeadspace-liquid phase microextraction GCUsed for determination in fish tissue. acs.org

This table summarizes analytical techniques applied to a structurally related ether, providing a basis for the expected analytical approaches for this compound.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to understanding the electronic structure and reactivity of [(tert-butoxy)methyl]cyclopropane. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying reaction mechanisms, transition states, and various energetic properties. mdpi.comnih.gov Functionals such as B3LYP, M06-2X, and wB97x are commonly employed to model organic reactions, providing detailed mechanistic insights. mdpi.comnih.gov

Potential reaction pathways for this compound that could be investigated using DFT include:

Acid-catalyzed ether cleavage: Protonation of the ether oxygen followed by nucleophilic attack, potentially proceeding through a stabilized cyclopropylmethyl cation intermediate.

Radical reactions: Hydrogen abstraction from the cyclopropane (B1198618) ring or the tert-butyl group.

Ring-opening reactions: Cleavage of the strained cyclopropane ring under thermal or catalytic conditions.

Computational studies can distinguish between stepwise and concerted mechanisms. For example, some cycloadditions may proceed through a stepwise radical-mediated pathway, while others follow a concerted [3+2] cycloaddition, and DFT calculations can determine which path is energetically more favorable by comparing their activation barriers. mdpi.com

The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the enthalpy change required to break the bond homolytically. libretexts.org BDEs are crucial for predicting the reactivity of a molecule, particularly in radical reactions. The BDE for a specific bond (A-B) can be calculated as the difference between the sum of the enthalpies of formation of the resulting radicals (A• and B•) and the enthalpy of formation of the parent molecule (A-B). libretexts.org

BDE Calculation Formula: ΔH = H(A•) + H(B•) - H(A-B)

DFT methods are widely used to compute the necessary enthalpies of formation for these calculations. researchgate.net For this compound, several key BDEs would be of interest to predict its thermal and photochemical stability.

BondDescriptionInfluencing Factors
(CH3)3C-O bondDissociation to form a tert-butyl radical and a cyclopropylmethoxyl radical.Stability of the resulting tert-butyl radical.
O-CH2 bondDissociation to form a tert-butoxy (B1229062) radical and a cyclopropylmethyl radical.High stability of the cyclopropylmethyl radical due to electronic delocalization.
Cyclopropane C-C bondRing-opening to form a diradical species.High ring strain of the cyclopropane ring (~27 kcal/mol) lowers this BDE compared to acyclic C-C bonds.
Cyclopropane C-H bondHydrogen abstraction from the ring.Hybridization of the carbon atom and strain in the ring.

Activation barriers (or activation energies) determine the rate of a chemical reaction. Computationally, the activation barrier is the energy difference between the reactants and the highest-energy transition state on the reaction pathway. researchgate.net By calculating these barriers, chemists can predict reaction rates and understand how catalysts function to lower the activation energy, thereby accelerating the reaction. nih.gov

Molecular Dynamics Simulations and Conformational Searching

This compound possesses conformational flexibility due to the rotation around its single bonds (C-O, O-C, and C-C bonds). Molecular dynamics (MD) simulations and conformational searching algorithms are computational techniques used to explore the potential energy landscape and identify the stable conformations (rotamers) of such molecules. nih.gov

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior and conformational stability. nih.gov Conformational search methods systematically or randomly sample different torsional angles to find all low-energy minima on the potential energy surface. These methods are essential for:

Identifying the most stable (lowest energy) conformer.

Determining the relative populations of different conformers at a given temperature.

Understanding how the molecule's shape can change, which influences its physical properties and reactivity.

While specific MD studies on this compound are not prominent in the literature, the methodology is standard for analyzing flexible organic molecules. Such studies would reveal the preferred spatial arrangement of the bulky tert-butoxy group relative to the cyclopropane ring.

Analysis of Steric and Electronic Effects (e.g., NBO-STERIC Calculations)

The interplay of steric and electronic effects governs the structure and reactivity of this compound. The bulky tert-butoxy group exerts significant steric hindrance, while the cyclopropane ring exhibits unique electronic properties, acting as a sigma-donating group that can stabilize adjacent positive charges.

Natural Bond Orbital (NBO) analysis is a computational method used to translate the complex results of a quantum mechanical calculation into the familiar language of Lewis structures, including lone pairs, and bonding and anti-bonding orbitals. researchgate.net A specific application of this is NBO-STERIC analysis , which quantifies the repulsive energy arising from the Pauli exclusion principle when electron clouds of different atoms or groups are forced into close proximity. researchgate.netwisc.edu This "steric exchange energy" is calculated by evaluating the energy cost associated with maintaining mutual orthogonality as localized orbitals overlap in space. wisc.edu

In molecules containing both a cyclopropane ring and a bulky alkyl group, steric interactions can significantly influence conformational preferences. For example, NBO-STERIC calculations on related systems have been used to compare the steric strain in different isomers. researchgate.net These studies reveal how the rigid structure of the cyclopropane ring alters steric clashes compared to more flexible alkyl groups like a dimethyl substituent. researchgate.net

Illustrative Comparison of Steric Interaction Energies from NBO-STERIC Calculations on Analogous Systems. researchgate.net
System ComparisonIsomerRelative Steric Interaction Energy ChangeInterpretation
Spirocyclopropyl vs. Dimethyl substitutionEquatorial~ +2.0 kcal/molThe cyclopropane ring introduces significantly more steric strain in the equatorial position compared to a dimethyl group.
Axial~ -0.81 kcal/molIn the axial position, the cyclopropane group results in less steric strain compared to a dimethyl group.

Data is based on a model system and serves to illustrate the principles of NBO-STERIC analysis.

For this compound, NBO analysis would be used to probe:

Steric Repulsion: Quantifying the steric clash between the hydrogen atoms of the tert-butyl group and the hydrogens on the cyclopropane ring.

Electronic Interactions: Analyzing hyperconjugative interactions, such as the donation of electron density from the C-C bonds of the cyclopropane ring (Walsh orbitals) into empty orbitals, which can influence reactivity.

These computational analyses provide a detailed, quantitative picture of the forces that dictate the molecule's preferred shape and chemical behavior.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Organic Chemistry

[(Tert-butoxy)methyl]cyclopropane serves as a versatile building block in organic synthesis, primarily due to the distinct reactivity of its components. The tert-butoxy (B1229062) group acts as a protecting group for the methylcyclopropane (B1196493) moiety, allowing for selective reactions at other sites of a molecule. This protective role is crucial in multi-step syntheses where specific functional groups need to be shielded from unwanted reactions.

The cyclopropane (B1198618) ring itself introduces conformational rigidity into molecular structures, a desirable feature in drug design and the synthesis of complex natural products. The strained nature of the three-membered ring also makes it susceptible to ring-opening reactions, providing a pathway to introduce specific functionalities and create more complex carbon skeletons. The combination of the protective tert-butoxy group and the reactive cyclopropane ring allows chemists to strategically incorporate the cyclopropylmethyl unit into a wide range of organic molecules.

Synthesis of Complex Molecular Scaffolds

The controlled reactivity of this compound makes it an ideal starting material for the construction of intricate molecular architectures. rsc.org Its ability to participate in a variety of chemical transformations enables the synthesis of diverse and complex scaffolds that are often found in biologically active compounds and novel materials.

The cyclopropane ring in this compound is inherently strained. This ring strain can be harnessed to generate highly reactive intermediates, such as cyclopropylcarbinyl cations or radicals. These intermediates can then undergo rearrangements to form larger, more complex ring systems. For instance, under specific conditions, the cyclopropane ring can open to form a homoallylic system, providing a route to five-membered rings. This strategy has been employed in the synthesis of various natural products and other complex organic molecules.

Furthermore, the strategic placement of the tert-butoxy group can influence the regioselectivity and stereoselectivity of these ring-opening and rearrangement reactions, offering a degree of control over the final product's structure. The ability to generate and control these strained intermediates makes this compound a powerful tool for synthetic chemists.

The cyclopropane motif is a recurring structural feature in a wide array of natural products, many of which exhibit significant biological activity. nih.govrsc.org this compound provides a convenient and efficient way to introduce this important functional group into synthetic targets. The tert-butoxy group can be readily removed under acidic conditions to reveal a hydroxymethylcyclopropane unit, which can then be further functionalized.

For example, in the total synthesis of certain terpenes or steroids, a cyclopropylmethyl group can be strategically introduced early in the synthetic sequence using a reagent like this compound. nih.govorganic-chemistry.org This allows for the construction of the core carbocyclic framework of the natural product, with the cyclopropane ring serving as a key structural element or as a precursor to other functionalities. The ability to incorporate this motif with high levels of stereocontrol is a significant advantage in the synthesis of complex, chiral natural products.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. qub.ac.uk The rigid cyclopropane scaffold is an attractive component in the design of peptidomimetics because it can lock the conformation of the molecule, leading to higher binding affinity and selectivity for biological targets. nih.govresearchgate.net

This compound can be used to synthesize cyclopropane-containing amino acids, which are then incorporated into peptide chains. The tert-butoxy group serves as a protecting group for the hydroxyl function, which can be later deprotected and modified. These cyclopropyl (B3062369) amino acids can induce specific turns or bends in the peptide backbone, mimicking the secondary structures of natural peptides. This approach has been used to develop novel therapeutic agents with enhanced pharmacological profiles. unibo.it Furthermore, derivatives of this compound are instrumental in the synthesis of β-amino acid derivatives, which are also valuable building blocks for peptidomimetics. nih.gov

Spirocycles, which contain two rings that share a single atom, are another important class of compounds found in many natural products and pharmaceuticals. mdpi.comnih.govnih.gov The unique three-dimensional structure of spirocycles makes them attractive scaffolds for drug discovery. acs.orgacs.orgacs.org

This compound can be used as a precursor to generate spirocyclic compounds. acs.org For example, the cyclopropylmethyl group can be part of a larger ring system, and subsequent intramolecular reactions can lead to the formation of a spirocyclic junction. The tert-butoxy group can play a role in directing these cyclization reactions or can be converted to other functional groups to facilitate the spirocyclization process. The ability to construct these constrained and complex ring systems is a testament to the versatility of this compound as a synthetic building block.

Application in Materials Science

While the primary applications of this compound are in organic synthesis and medicinal chemistry, its unique properties also suggest potential uses in materials science. The introduction of cyclopropyl groups into polymers can significantly alter their physical and chemical properties. For instance, the rigidity of the cyclopropane ring can increase the glass transition temperature and thermal stability of a polymer.

The tert-butoxy group can also be exploited in the design of "smart" materials. For example, a polymer containing this compound units could be designed to be stable under normal conditions but to degrade or change its properties upon exposure to an acidic environment, which would cleave the tert-butoxy group. This could have applications in areas such as drug delivery, where a polymer capsule could be designed to release its contents in the acidic environment of a tumor. While still an emerging area, the potential for using this compound and its derivatives in the development of advanced materials is a promising field of research.

Incorporation into Polymer Architectures

This compound serves as a building block in the field of polymer chemistry for the synthesis of specialty polymers. rsc.org The integration of its distinct structure into polymer chains allows for the development of materials with specific and desired performance characteristics. rsc.org The inherent ring strain and the steric hindrance provided by the tert-butoxy group are key features that influence the reactivity and stability of the compound, making it a useful intermediate in polymer chemistry. rsc.org

While the compound is identified as a component in polymer synthesis, detailed research findings, specific examples of the resulting polymer architectures, or quantifiable data on their properties stemming directly from the inclusion of this compound are not extensively documented in publicly available literature. The general application is noted in the context of its utility as a building block for creating complex molecules and materials. rsc.org

Precursor for Nanostructured Materials

Currently, there is no available research data or literature that describes the use of this compound as a precursor for the synthesis of nanostructured materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing [(tert-butoxy)methyl]cyclopropane, and how can reaction conditions be fine-tuned to maximize yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation via carbene insertion or ring-closing metathesis. For example, tert-butoxy-substituted cyclopropanes can be formed using transition-metal catalysts (e.g., Rh(II)) with diazo precursors. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane), and steric effects of the tert-butoxy group must be optimized to avoid side reactions like β-hydride elimination . Characterization via GC retention time comparison and NMR (e.g., cyclopropane protons at 0.9–1.3 ppm) confirms purity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : The cyclopropane ring protons exhibit distinct splitting patterns (e.g., doublets at 1.25 ppm for methyl groups and singlets at 2.70 ppm for adjacent protons). Coupling constants (J ≈ 4–6 Hz) and DEPT-135 experiments differentiate cyclopropane carbons from tert-butoxy methyl groups. Discrepancies in integration ratios may indicate steric hindrance or conformational isomerism, requiring variable-temperature NMR to confirm .

Q. What stability challenges arise during storage of this compound, and how can decomposition be mitigated?

  • Methodological Answer : The tert-butoxy group confers steric protection but may undergo acid-catalyzed hydrolysis. Storage under inert atmospheres (argon) in anhydrous solvents (e.g., THF) at –20°C is recommended. Decomposition pathways (e.g., radical β-scission) can be monitored via EPR spectroscopy, with tert-butyl radical formation as a key indicator .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in radical-mediated reactions?

  • Methodological Answer : Density functional theory (DFT) studies reveal that the tert-butoxy(methoxy)methyl radical undergoes rapid β-scission above room temperature (ΔG‡ ≈ 20–25 kcal/mol). Substituent effects on bond dissociation energies (BDEs) can be modeled using Gaussian or ORCA software, guiding experimental design for controlled radical reactions .

Q. What role does this compound play in medicinal chemistry as a bioisostere or pharmacophore?

  • Methodological Answer : The cyclopropane ring’s rigidity mimics peptide bond geometry, making it a candidate for protease inhibitor design. For example, tert-butoxy-protected cyclopropane amino acids (e.g., 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid) are intermediates in peptide synthesis. In vitro assays (e.g., enzyme inhibition) paired with X-ray crystallography (PDB: 5Z9O) validate target engagement .

Q. How can contradictory data on cyclopropane ring strain in this compound be reconciled using experimental and computational approaches?

  • Methodological Answer : Ring strain (~27 kcal/mol) is influenced by tert-butoxy substitution. Calorimetry (ΔHcombustion) and IR spectroscopy (C–C stretching frequencies) provide experimental strain measurements. Coupled-cluster (CCSD(T)) calculations refine strain energy predictions, resolving discrepancies between experimental and theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.